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Compound of Interest

Methyl 3-formyl-4-
Compound Name:
hydroxybenzoate

Cat. No. B157316

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of methyl 3-formyl-4-
hydroxybenzoate against structurally related alternatives. The data presented is intended to
aid in the characterization and identification of these compounds through nuclear magnetic
resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for methyl 3-formyl-4-
hydroxybenzoate and three alternative compounds: methyl 4-hydroxybenzoate, methyl 3-
formylbenzoate, and 3-formyl-4-hydroxybenzoic acid.

Table 1: *H NMR Spectroscopic Data (CDClIs, ppm)
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Aromatic -OH /| -COOH
Compound -OCHs (ppm) -CHO (ppm)
Protons (ppm) (ppm)
7.83(d,J=7.6
Hz, 1H), 7.72 (d,
Methyl 3-formyl-
J=9.2 Hz, 1H),
4- 3.91 (s, 3H)[1] 9.8 (s, 1H) 11.2 (s, 1H)
7.45-7.34 (m,
hydroxybenzoate
1H), 7.28-7.19
(m, 1H)[1]
Methyl 4- 7.86 (d, 2H),
3.84 (s, 3H)[2] - ~5-6 (br s, 1H)
hydroxybenzoate  6.82 (d, 2H)[2]
8.25 (s, 1H), 8.15
Methyl 3-
(d, 1H), 7.95 (d, 3.95 (s, 3H) 10.1 (s, 1H) -
formylbenzoate
1H), 7.6 (t, 1H)
3-Formyl-4- 7.9 (d, 1H), 7.6
hydroxybenzoic (s, 1H), 7.1 (d, - 9.9 (s, 1H) >11 (br s, 2H)
Acid 1H)

Table 2: 13C NMR Spectroscopic Data (CDCls, ppm)
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C=0

Aromatic C=0 (ester) .
Compound -OCHs (ppm) (aldehydelacid

Carbons (ppm) (ppm)

) (Ppm)

160.0, 132.3,
Methyl 3-formyl- 132.1, 130.0,
4- 129.8, 125.2, 52.2[1] 165.7[1] 196.0
hydroxybenzoate  120.0, 119.6,

116.5[1]

163.6, 132.8
Methyl 4-

(2C), 122.2, 52.3[2] 168.7[2] -
hydroxybenzoate

116.2 (20)[2]

137.5, 1345,
Methyl 3-

133.0, 130.0, 52.5 166.0 191.5
formylbenzoate

129.5,129.0
3-Formyl-4- 162.0, 136.0, _

] 170.0 (acid),
hydroxybenzoic 131.0, 125.0, - -
) 195.0 (aldehyde)

Acid 120.0, 118.0

Table 3: IR Spectroscopic Data (cm~1)
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Cc=0
Cc=0
C-H (sp?) Stretch
Compound O-H Stretch Stretch C-0O Stretch
Stretch (aldehydela
(ester) .
cid)
Methyl 3-
formyl-4- ~3300-3500
~3000-3100 ~1720 ~1680 ~1250, ~1100
hydroxybenz (broad)
oate
Methyl 4-
~3100-3600
hydroxybenz ~3030 ~1720 - ~1280, ~1170
(broad)
oate
Methyl 3-
formylbenzoa - ~3050 ~1725 ~1700 ~1290, ~1130
te
3-Formyl-4- ~1690 (acid),
~2500-3300
hydroxybenz ~3080 - ~1670 ~1300, ~1200
i ] (very broad)
oic Acid (aldehyde)

Table 4: Mass Spectrometry Data (EI-MS)

Compound

Molecular lon (M*) [m/z]

Key Fragment lons [m/z]

Methyl 3-formyl-4-

180 181 [M+H]*, 149, 121, 93
hydroxybenzoate
Methyl 4-hydroxybenzoate 152 121, 93, 65
Methyl 3-formylbenzoate 164 133, 105, 77
3-Formyl-4-hydroxybenzoic

166 149, 121, 93, 65

Acid

Experimental Protocols

Standard procedures for obtaining the spectroscopic data are outlined below.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in ~0.7 mL of
deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal
standard. The solution was then transferred to a 5 mm NMR tube.

'H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer.
Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.

13C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same instrument at a
frequency of 100 MHz. Spectra were obtained with complete proton decoupling. A spectral
width of 250 ppm, a relaxation delay of 2.0 s, and 1024 scans were used.

Data Processing: The raw data (Free Induction Decay - FID) was processed with a Fourier
transform, followed by phase and baseline correction. Chemical shifts were referenced to the
TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectra were obtained using a FT-IR spectrometer equipped with a diamond

attenuated total reflectance (ATR) accessory.

o Sample Preparation: A small amount of the solid sample was placed directly onto the ATR

crystal.

Data Acquisition: The spectrum was recorded in the range of 4000-400 cm~1 with a
resolution of 4 cm~1. A total of 32 scans were co-added to improve the signal-to-noise ratio. A
background spectrum of the clean, empty ATR crystal was recorded and automatically
subtracted from the sample spectrum.

Electron lonization Mass Spectrometry (EI-MS)

Mass spectra were acquired using a mass spectrometer with an electron ionization source

coupled to a gas chromatograph (GC-MS).

o Sample Introduction: A dilute solution of the sample in methanol was injected into the GC.

The GC was equipped with a 30 m x 0.25 mm capillary column with a 0.25 pm film thickness.
The oven temperature was programmed to ramp from 50°C to 250°C at a rate of 10°C/min.
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¢ lonization: The sample was ionized by electron impact at 70 eV.

* Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions was analyzed using a
guadrupole mass analyzer scanning from m/z 40 to 500.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the structural
relationship of the compared compounds.
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Caption: General workflow for the spectroscopic characterization of organic compounds.

Methyl 3-formyl-4-hydroxybenzoate

Lacks formyl group Carboxylic acid instead of ester

3-Formyl-4-hydroxybenzoic Acid

Methyl 4-hydroxybenzoate Methyl 3-formylbenzoate
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Caption: Structural relationship of the compared compounds to the target molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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